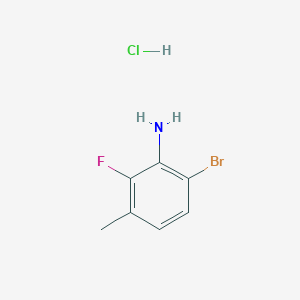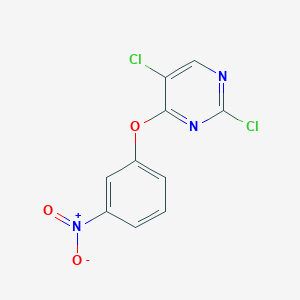![molecular formula C13H14F3NO3S B2867829 (1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396846-35-7](/img/structure/B2867829.png)
(1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is named using the Cahn-Ingold-Prelog (CIP) system, which is a set of rules used to unambiguously define the stereochemistry of a molecule . The “1R,5S” in the name indicates the configuration of the chiral centers in the molecule. The compound is a bicyclic structure with an oxygen atom and a nitrogen atom incorporated into the rings. The molecule also contains a trifluoromethyl group and a phenylsulfonyl group.
作用机制
The mechanism of action of (1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves its binding to the this compound on the outer mitochondrial membrane. This compound is a transmembrane protein that is involved in the regulation of various cellular processes, including cholesterol transport, apoptosis, and mitochondrial function. Binding of this compound ligands to this compound has been shown to modulate these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, studies have shown that this compound ligands can modulate the production of reactive oxygen species (ROS) and regulate mitochondrial function. They have also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
The advantages of using (1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane in lab experiments include its high affinity and selectivity for this compound, which makes it a useful tool for studying this compound function. However, its limitations include its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of (1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane. These include:
1. Investigating its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying its potential as an imaging agent for the early detection of cancer.
3. Investigating its potential as a modulator of the immune response in autoimmune diseases.
4. Studying its potential as a tool for studying mitochondrial function and ROS production.
5. Investigating its potential as a tool for studying this compound function in other cellular processes.
合成方法
The synthesis of (1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves a multistep process that starts with the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 2,3-epoxy-1-propanol in the presence of a base. The resulting intermediate is then reacted with (1R,5S)-8-azabicyclo[3.2.1]oct-3-ene to yield the final product.
科学研究应用
(1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane ligands have been extensively studied for their potential applications in various fields of scientific research. In neuroscience, this compound ligands have been used as imaging agents to visualize neuroinflammation and neurodegeneration in vivo. They have also been investigated as potential therapeutic agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, this compound ligands have been shown to have anti-tumor effects by inducing apoptosis in cancer cells. They have also been investigated as potential imaging agents for the early detection of cancer.
In immunology, this compound ligands have been studied for their potential role in modulating the immune response. They have been shown to regulate the production of cytokines and chemokines, which are important mediators of the immune response.
属性
IUPAC Name |
8-[4-(trifluoromethyl)phenyl]sulfonyl-3-oxa-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3S/c14-13(15,16)9-1-5-12(6-2-9)21(18,19)17-10-3-4-11(17)8-20-7-10/h1-2,5-6,10-11H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKGBOXPCQHGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hcl](/img/structure/B2867746.png)
![4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2867747.png)
![[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B2867748.png)
![Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2867751.png)
![4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2867752.png)






![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2867764.png)
![N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2867766.png)
